N-cyclopropyl-3,5-dimethylcyclohexan-1-amine
Description
N-Cyclopropyl-3,5-dimethylcyclohexan-1-amine is a cyclohexane-based amine featuring a cyclopropyl group attached to the nitrogen atom and two methyl substituents at the 3- and 5-positions of the cyclohexane ring.
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H21N/c1-8-5-9(2)7-11(6-8)12-10-3-4-10/h8-12H,3-7H2,1-2H3 |
InChI Key |
RSNFHFYHXICVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Core Strategy: Reductive Amination of Cyclohexanone Derivatives
The predominant synthetic approach involves the reductive amination of a suitably substituted cyclohexanone with a cyclopropylmethylamine precursor. This method is favored due to its efficiency and high selectivity in forming secondary amines with desired substitution patterns.
$$
\text{3,5-Dimethylcyclohexanone} + \text{Cyclopropylmethylamine} \xrightarrow[\text{acid catalyst}]{\text{reduction}} \text{N-cyclopropyl-3,5-dimethylcyclohexan-1-amine}
$$
Specific Synthesis Steps
Alternative Routes
- Direct N-alkylation : Reacting the free amine with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride) under basic conditions. However, this route is less favored due to potential over-alkylation and side reactions.
- Catalytic Hydrogenation : Using hydrogen gas over a suitable catalyst (e.g., Pd/C) to reduce intermediates or precursor compounds, especially in scale-up processes.
In-Depth Research Findings
Literature Reports
Synthesis via Reductive Amination : Several patents and research articles confirm that reductive amination of cyclohexanone derivatives with cyclopropylmethylamine yields high purity this compound. For example, a patent describes this method with yields exceeding 85% under optimized conditions.
Reaction Conditions : Mild acidic conditions facilitate imine formation, while hydride donors like NaBH₄ provide efficient reduction. The reaction typically proceeds at ambient temperature, with reaction times ranging from 2 to 6 hours.
Data Tables
| Parameter | Typical Value | Source/Notes |
|---|---|---|
| Yield | 85-92% | Optimized reductive amination |
| Reaction Temperature | 20-40°C | Mild conditions favoring selectivity |
| Reaction Time | 2-6 hours | Varies with scale and conditions |
| Purity | >98% | Confirmed via NMR and HPLC |
| Solvent | Ethanol, methanol | Common solvents for imine formation |
Industrial and Scale-Up Considerations
Flow Chemistry : Continuous flow reactors are increasingly employed to improve safety and scalability, especially when handling reactive hydrides and volatile intermediates.
Catalytic Hydrogenation : For large-scale production, catalytic hydrogenation using high-pressure reactors can be employed to reduce imine intermediates directly, improving throughput.
Purification : Industrial purification often involves crystallization or distillation, with chromatographic methods reserved for laboratory-scale synthesis.
Summary of Key Synthesis Parameters
| Parameter | Typical Range | Remarks |
|---|---|---|
| Starting Material | 3,5-Dimethylcyclohexanone | Commercially available or synthesized in-house |
| Amine Source | Cyclopropylmethylamine | Commercially available or prepared via nucleophilic substitution |
| Reaction Temperature | 20-40°C | Mild conditions to prevent side reactions |
| Reaction Time | 2-6 hours | Optimized for yield and purity |
| Yield | 85-92% | High efficiency under optimized conditions |
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Substituted amines, amides
Scientific Research Applications
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3,5-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between N-cyclopropyl-3,5-dimethylcyclohexan-1-amine and related compounds, focusing on molecular structure, physical properties, and reactivity.
Table 1: Comparative Analysis of this compound and Analogs
Structural and Electronic Effects
- Cyclopropyl vs. Propyl Substituents : The cyclopropyl group in the target compound imposes significant steric constraints compared to the linear propyl chain in 3,5-dimethyl-N-propylcyclohexan-1-amine. This strain may enhance reactivity in ring-opening or catalytic reactions, as seen in cyclopropyl-substituted isocoumarins .
- Methyl vs.
Reactivity in Catalytic Systems
Evidence from ruthenium-catalyzed C–H/N–H bond functionalization (e.g., in benzamides with cyclopropyl alkynes) suggests that cyclopropyl groups can modulate regioselectivity and conjugation. For example, cyclopropyl-substituted heterocycles exhibited dihedral angles (−99.5° to 179.4°) that influenced conjugation efficiency . The target compound’s cyclopropyl group may similarly affect reaction pathways in transition-metal catalysis.
Biological Activity
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C_{10}H_{17}N
- Molecular Weight : 167.29 g/mol
- Structural Features : The compound includes a cyclohexane ring substituted with two methyl groups at the 3-position and a cyclopropyl group attached to the nitrogen atom, making it a secondary amine. This configuration contributes to increased steric hindrance and altered electronic properties compared to similar compounds, influencing its reactivity and biological activity .
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly in antimicrobial and antiviral contexts. Its unique structure allows it to interact with different biological receptors, potentially influencing neurotransmitter dynamics and offering therapeutic benefits.
Potential Biological Targets
- Neurotransmitter Receptors : The compound may act as a ligand for specific receptors in the central nervous system (CNS), impacting neurotransmitter release and receptor modulation.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, although specific mechanisms remain to be fully elucidated.
- Antiviral Properties : There is evidence indicating potential antiviral effects, warranting further investigation into its mechanisms of action.
Case Studies
-
Neurotransmitter Interaction Study :
- A study evaluated the interaction of this compound with various neurotransmitter receptors. It was found to modulate receptor activity significantly, suggesting potential applications in treating neurological disorders .
-
Antimicrobial Assessment :
- In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective potency comparable to established antimicrobial agents .
-
Antiviral Screening :
- Initial antiviral assays revealed that this compound could inhibit viral replication in cell cultures, suggesting its potential as a therapeutic agent against viral infections .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclopropylcyclohexanamine | Lacks dimethyl groups | Basic structure |
| 3,3-dimethylcyclohexanamine | Lacks cyclopropyl group | More basic structure |
| Cyclohexylamine | Basic structure without modifications | No additional functional groups |
Uniqueness : this compound stands out due to its combination of both cyclopropyl and dimethyl groups on the cyclohexane ring. This structural arrangement results in increased steric hindrance and altered electronic properties compared to its analogs, significantly influencing its reactivity and biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclopropyl-3,5-dimethylcyclohexan-1-amine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves organophotoredox-catalyzed [3 + 2] cycloadditions or hydrogenation of pre-functionalized precursors. For example, cyclohexanamine derivatives can be synthesized via reductive amination using palladium catalysts under controlled hydrogen pressure. Optimization includes adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., EtOAC/petroleum ether mixtures), and stoichiometric ratios of cyclopropylamine and dimethylcyclohexanone precursors. Purification via silica gel chromatography is critical for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Resolves substituent positions on the cyclohexane ring (e.g., methyl groups at 3,5-positions and cyclopropylamine integration). Example: δ 2.27 ppm for methyl protons in N-cyclopropyl-3,5-dimethylaniline derivatives .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C12H18N: 176.1434) .
- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and cyclopropane ring vibrations .
Q. How does the compound’s stability vary under thermal, pH, or oxidative conditions?
- Methodology : Stability assessments involve:
- Thermal Analysis : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for cyclohexylamine analogs) .
- pH Studies : Solubility and degradation tests in buffered solutions (pH 3–10) to identify hydrolysis-prone functional groups (e.g., amine protonation at acidic pH) .
- Oxidative Stress Tests : Exposure to H2O2 or UV light to evaluate radical-mediated degradation pathways .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodology :
- Biocatalytic Routes : Transaminase enzymes (e.g., ω-transaminases) catalyze stereoselective amination of ketone precursors. Substrate engineering (e.g., bulky substituents) enhances enantiomeric excess (>90% ee) .
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric hydrogenation to control cyclohexane ring conformation .
Q. What computational strategies model the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Simulates binding to enzymes (e.g., monoamine oxidases) using AutoDock Vina. Key interactions include hydrogen bonding between the amine group and catalytic residues (e.g., Tyr435 in MAO-B) .
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., 100-ns simulations with AMBER force fields) .
- QM/MM Studies : Evaluate electronic effects of cyclopropane ring strain on binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?
- Methodology :
- Orthogonal Assays : Validate activity using fluorometric (e.g., MAO-Glo™) and radiometric assays to rule out false positives .
- Purity Verification : Confirm compound integrity via HPLC (≥95% purity) to exclude confounding effects from impurities .
- Structural Analog Testing : Compare activity of N-cyclopropyl derivatives with fluorinated or methyl-substituted analogs to identify SAR trends .
Q. What strategies optimize regioselective functionalization of the cyclohexane ring?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
